
2,2-Diethynyl-5,5-dimethyl-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Diethynyl-5,5-dimethyl-1,3-dioxane is an organic compound with a heterocyclic core consisting of four carbon atoms and two oxygen atoms. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethynyl-5,5-dimethyl-1,3-dioxane typically involves the reaction of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid. This method, originally developed by Meldrum, results in the formation of the dioxane ring structure . Alternative synthetic routes include the use of malonic acid, isopropenyl acetate, and catalytic sulfuric acid, or the reaction of carbon suboxide with acetone in the presence of oxalic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound.
化学反应分析
Types of Reactions
2,2-Diethynyl-5,5-dimethyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions typically yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
科学研究应用
2,2-Diethynyl-5,5-dimethyl-1,3-dioxane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism of action of 2,2-Diethynyl-5,5-dimethyl-1,3-dioxane involves its ability to lose a hydrogen ion from the methylene group, creating a double bond and a negative charge on the corresponding oxygen. This anion is stabilized by resonance, allowing the compound to participate in various chemical reactions . The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
相似化合物的比较
2,2-Diethynyl-5,5-dimethyl-1,3-dioxane is similar to other compounds such as dimedone and barbituric acid in terms of its structure and reactivity. it is unique due to its higher acidity and the specific arrangement of its functional groups . Similar compounds include:
Dimedone: Known for its use in organic synthesis and as a reagent in various chemical reactions.
Barbituric Acid: Used in the synthesis of barbiturates and other pharmaceutical compounds.
属性
CAS 编号 |
174465-02-2 |
|---|---|
分子式 |
C10H12O2 |
分子量 |
164.20 g/mol |
IUPAC 名称 |
2,2-diethynyl-5,5-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C10H12O2/c1-5-10(6-2)11-7-9(3,4)8-12-10/h1-2H,7-8H2,3-4H3 |
InChI 键 |
RZVMKODKSWFMQZ-UHFFFAOYSA-N |
规范 SMILES |
CC1(COC(OC1)(C#C)C#C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


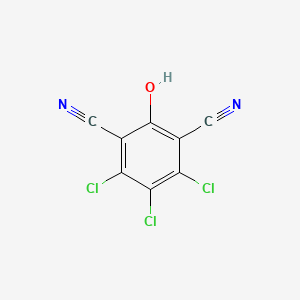
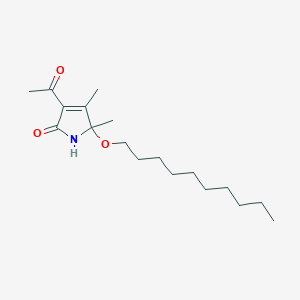
![2,5-Bis[(4-chloro-3-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B14265243.png)



![N-[2-(2-Methoxyphenyl)-1-phenylethyl]acetamide](/img/structure/B14265276.png)
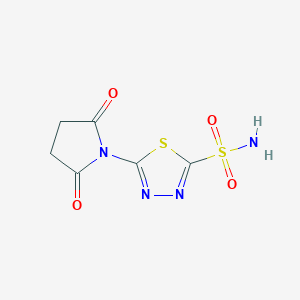

![2-[(3,5-Di-tert-butyl-4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B14265302.png)
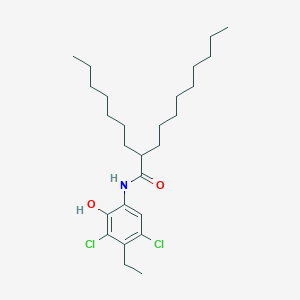
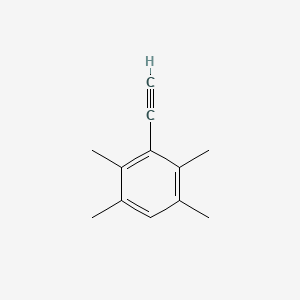
![Diazene, [4-[(4-chlorophenyl)methoxy]phenyl]phenyl-](/img/structure/B14265323.png)

